2,3-Dihydro-1,4-benzodioxin-6-ylmethanol
Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . This compound features a benzodioxin ring structure, which is a fused ring system containing both benzene and dioxin rings. It is primarily used in research and development settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol typically involves the cyclization of catechol derivatives with formaldehyde under acidic conditions. One common method includes the following steps:
Starting Material: Catechol (1,2-dihydroxybenzene).
Reagent: Formaldehyde.
Catalyst: Acidic catalyst such as hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming 2,3-dihydro-1,4-benzodioxin.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.
Reduction: Formation of 2,3-dihydro-1,4-benzodioxin.
Substitution: Formation of various substituted benzodioxin derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The benzodioxin ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1,4-Benzodioxane: Similar in structure but lacks the hydroxyl group.
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid: An oxidized form of the compound.
Catechol: The precursor in the synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol.
Uniqueness: this compound is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHNBGNAWYMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192521 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39270-39-8 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39270-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039270398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxin-6-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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